molecular formula C17H18N2O2 B4979142 N-(3-acetamidophenyl)-3,5-dimethylbenzamide

N-(3-acetamidophenyl)-3,5-dimethylbenzamide

Cat. No.: B4979142
M. Wt: 282.34 g/mol
InChI Key: FKDBQWQSVIKLIL-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-3,5-dimethylbenzamide is an organic compound that features both an acetamido group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3,5-dimethylbenzamide typically involves the reaction of 3-acetamidophenol with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetamidophenyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamidophenol: A related compound with similar structural features but lacking the dimethylbenzamide group.

    Acetaminophen: A well-known analgesic and antipyretic agent with a similar acetamido group but different overall structure.

Uniqueness

N-(3-acetamidophenyl)-3,5-dimethylbenzamide is unique due to the presence of both the acetamido and dimethylbenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetamidophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-7-12(2)9-14(8-11)17(21)19-16-6-4-5-15(10-16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDBQWQSVIKLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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